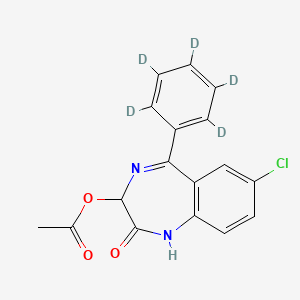![molecular formula C10H12N2O4S B13417916 (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound belonging to the class of β-lactam antibiotics, specifically cephalosporins. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its structure includes a β-lactam ring, which is crucial for its antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, under controlled temperature conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce 7-ACA, followed by chemical modification to introduce the acetamido group. The fermentation process utilizes specific strains of microorganisms that can produce 7-ACA efficiently. The subsequent chemical steps are optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the loss of antibacterial activity.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: The acetamido group can be substituted with other acyl groups to produce different cephalosporin derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Inactive penicilloic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various cephalosporin derivatives with modified antibacterial properties.
Applications De Recherche Scientifique
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel cephalosporin derivatives.
Biology: Studied for its interactions with bacterial enzymes and cell wall synthesis.
Medicine: Employed in the development of new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of cephalosporin antibiotics for pharmaceutical use.
Mécanisme D'action
The antibacterial activity of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefprozil: Another second-generation cephalosporin with a similar β-lactam structure.
Cefadroxil: A first-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with enhanced activity against certain bacteria.
Uniqueness
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific acetamido group, which provides distinct antibacterial properties and spectrum of activity compared to other cephalosporins .
Propriétés
Formule moléculaire |
C10H12N2O4S |
|---|---|
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-4-3-17-9-6(11-5(2)13)8(14)12(9)7(4)10(15)16/h6,9H,3H2,1-2H3,(H,11,13)(H,15,16)/t6-,9-/m1/s1 |
Clé InChI |
LKKFYNULQQYBOV-HZGVNTEJSA-N |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C)SC1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


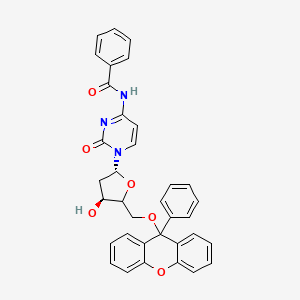
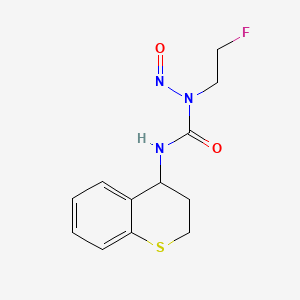
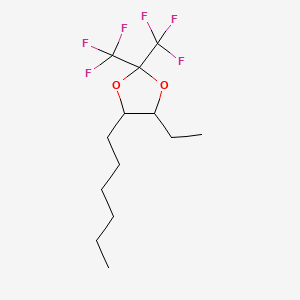


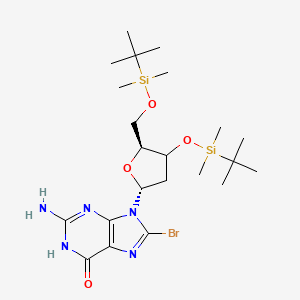

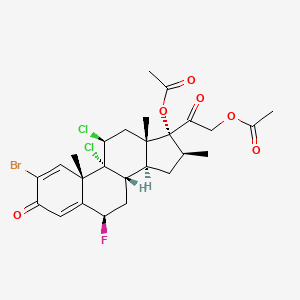
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)




